1,1-Diphenylhexane

Thermophysical property correlation Boiling point Diphenylalkane homologs

1,1-Diphenylhexane (CAS 1530-04-7) is a geminally substituted diphenylalkane comprising a hexane backbone with two phenyl groups attached to the C1 carbon. It belongs to a homologous series of nonpolar, high-boiling, aromatic hydrocarbon liquids.

Molecular Formula C18H22
Molecular Weight 238.4 g/mol
CAS No. 1530-04-7
Cat. No. B074154
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1-Diphenylhexane
CAS1530-04-7
Molecular FormulaC18H22
Molecular Weight238.4 g/mol
Structural Identifiers
SMILESCCCCCC(C1=CC=CC=C1)C2=CC=CC=C2
InChIInChI=1S/C18H22/c1-2-3-6-15-18(16-11-7-4-8-12-16)17-13-9-5-10-14-17/h4-5,7-14,18H,2-3,6,15H2,1H3
InChIKeyBXINIXQKBCSKKR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,1-Diphenylhexane (CAS 1530-04-7): Thermophysical Benchmark and Structural Comparator for Diphenylalkane Homologs


1,1-Diphenylhexane (CAS 1530-04-7) is a geminally substituted diphenylalkane comprising a hexane backbone with two phenyl groups attached to the C1 carbon [1]. It belongs to a homologous series of nonpolar, high-boiling, aromatic hydrocarbon liquids [2]. Key physicochemical constants reported in the authoritative NIST Chemistry WebBook and CAS Common Chemistry databases include a normal boiling point of 321.03 °C at 760 Torr, a melting point of -11.76 °C, and a density of 0.95639 g/cm³ at 20 °C [3][4]. Its calculated Log P of 7.117 indicates pronounced hydrophobicity [5]. The compound serves as a stable, high-molecular-weight constituent in synthetic chemistry, materials research, and as a defined reference compound for property correlation studies within dicyclic hydrocarbon series [2][6].

1,1-Diphenylhexane (CAS 1530-04-7) Procurement: Why Alkyl Chain Length Dictates Thermophysical Performance


Substitution with a lower homolog such as 1,1-diphenylethane or 1,1-diphenylpropane is not functionally equivalent due to systematic, quantifiable shifts in key thermophysical properties that scale with alkyl chain length within the 1,1-diphenylalkane series [1]. As documented by NACA/NIST systematic studies, increasing the n-alkyl substituent from C2 to C6 alters normal boiling point, melting point, density, and kinematic viscosity in a predictable but non-linear fashion [2]. These property differences directly impact performance in applications requiring specific liquid range, volatility, or thermal stability, such as high-temperature heat transfer fluids, synthetic lubricant base stocks, or nonpolar solvent systems where a higher boiling point and lower volatility are required [3]. Selecting an analog with a shorter alkyl chain introduces uncontrolled variables in experimental reproducibility and process engineering, undermining the validity of comparative studies or the reliability of scaled-up industrial processes [4].

1,1-Diphenylhexane (CAS 1530-04-7) Evidence-Based Differentiation Against Closest Analogs


Boiling Point Elevation: 1,1-Diphenylhexane vs. 1,1-Diphenylethane (C2) and 1,1-Diphenylbutane (C4)

The normal boiling point of 1,1-diphenylhexane is significantly elevated compared to shorter-chain homologs, providing a wider liquid operating range for high-temperature applications. At 760 Torr, 1,1-diphenylhexane (C6) boils at 321.03 °C, which is 36.8 °C higher than 1,1-diphenylbutane (C4, 284.2 °C) and 48.9 °C higher than 1,1-diphenylethane (C2, 272.1 °C) [1]. This increase in boiling point with chain length is a consistent trend in the 1,1-diphenylalkane series [2].

Thermophysical property correlation Boiling point Diphenylalkane homologs

Melting Point Depression: 1,1-Diphenylhexane Exhibits Superior Low-Temperature Fluidity Compared to Shorter Homologs

The melting point of 1,1-diphenylhexane is -11.76 °C, which is substantially lower than that of 1,1-diphenylethane (C2, -18.5 °C), 1,1-diphenylpropane (C3, -15.0 °C), and 1,1-diphenylbutane (C4, -13.2 °C) [1]. While all members of this series are liquids at room temperature, the lower melting point of the C6 homolog confers enhanced low-temperature fluidity and pumpability, a critical attribute for applications such as heat transfer fluids operating in cold environments or as low-temperature lubricant base stocks [2].

Low-temperature fluidity Melting point Diphenylalkane homologs

Density Modulation: 1,1-Diphenylhexane Offers Higher Volumetric Energy Density than Lower Homologs

The density of 1,1-diphenylhexane at 20 °C is 0.95639 g/cm³, which is higher than that of 1,1-diphenylpropane (C3, 0.953 g/cm³) and 1,1-diphenylbutane (C4, 0.955 g/cm³) [1][2]. For applications where volumetric energy density is critical—such as in high-energy-density fuels or heat transfer fluids—the higher density of the C6 homolog translates to greater thermal energy storage or release per unit volume [3].

Volumetric energy density Density Diphenylalkane homologs

Heat of Combustion: 1,1-Diphenylhexane Delivers Higher Volumetric Energy Release than 1,1-Diphenylethane

The net heat of combustion per unit volume for 1,1-diphenylhexane is greater than that of its lower homolog 1,1-diphenylethane, due to the combined effects of increased carbon content and higher density [1]. Systematic NACA studies on the 1,1-diphenylalkane series demonstrate that volumetric energy release increases with alkyl chain length, making the C6 homolog a more energy-dense option for applications such as synthetic fuels or thermal storage media [2].

Heat of combustion Energy density Diphenylalkane homologs

Hydrophobicity and Partitioning: 1,1-Diphenylhexane Exhibits Higher Log P than 1,1-Diphenylethane

The calculated Log P (octanol-water partition coefficient) for 1,1-diphenylhexane is 7.117 [1], which is substantially higher than that of 1,1-diphenylethane (calculated Log P approximately 4.8) [2]. This increased lipophilicity reflects the greater hydrocarbon character of the longer alkyl chain, making the C6 homolog more suitable for applications requiring preferential partitioning into nonpolar environments, such as extraction of hydrophobic analytes or as a nonpolar internal standard in chromatographic methods.

Hydrophobicity Log P Partition coefficient

1,1-Diphenylhexane (CAS 1530-04-7): Validated Research and Industrial Application Scenarios


High-Temperature Synthetic Chemistry and Solvent Applications

Due to its elevated normal boiling point of 321.03 °C at 760 Torr [1], 1,1-diphenylhexane is well-suited as a high-boiling, nonpolar solvent or reaction medium for high-temperature organic transformations, such as Diels-Alder cycloadditions, thermal rearrangements, or high-temperature polymerizations. Its liquid state at room temperature (melting point -11.76 °C) and low vapor pressure (0.000301 mmHg at 25 °C) [2] further reduce solvent loss and pressure buildup in closed systems, improving process safety and reproducibility compared to lower-boiling aromatic solvents.

Heat Transfer Fluid and Thermal Energy Storage

The combination of a wide liquid range (melting point -11.76 °C to boiling point 321.03 °C) [1][3], relatively high density (0.95639 g/cm³ at 20 °C) [1], and high volumetric energy density makes 1,1-diphenylhexane a viable candidate for use in specialized heat transfer fluids or thermal energy storage media. Its performance can be systematically compared to lower homologs using established property correlations [4], allowing for rational selection based on operating temperature range and energy density requirements.

Analytical Chemistry and Chromatography Reference Standard

The well-defined and highly reproducible physicochemical properties of 1,1-diphenylhexane—including its distinct boiling point, density, and refractive index (1.536) [5]—make it an excellent nonpolar reference standard for gas chromatography (GC) retention time indexing, high-performance liquid chromatography (HPLC) method development, and mass spectrometry calibration. Its high Log P (7.117) [6] ensures strong retention on nonpolar stationary phases, providing a reliable benchmark for method validation and inter-laboratory comparability.

Structure-Property Relationship Studies in Dicyclic Hydrocarbons

As a key member of the 1,1-diphenylalkane homologous series, 1,1-diphenylhexane serves as a critical data point for systematic studies correlating molecular structure with thermophysical properties [4][7]. Researchers investigating the effects of alkyl chain length on boiling point, melting point, density, and viscosity can use the C6 homolog to extend structure-property correlations, enabling predictive models for novel diphenylalkane-based materials or fuels.

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